

Application Note: 4-Carbamoylnicotinic Acid in Enzyme Inhibitor Development

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Compound of Interest

Compound Name: 4-Carbamoylnicotinic acid

CAS No.: 24202-75-3

Cat. No.: B372496

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Executive Summary

4-Carbamoylnicotinic acid (4-CNA) represents a privileged "minimal pharmacophore" in fragment-based drug discovery (FBDD). Structurally, it possesses a pyridine core substituted with adjacent carboxylic acid (C3) and carboxamide (C4) groups. This specific geometry allows it to function as:

- A Bidentate Metal Chelator: Mimicking the transition state in metalloenzymes (e.g., urease, metalloproteases).
- An NAD⁺ Isostere: Mimicking the nicotinamide ribose moiety in ADP-ribosyltransferases (e.g., PARP) and dehydrogenases.
- A Synthetic Intermediate: Serving as a precursor for 4-aminonicotinic acid derivatives via Hofmann rearrangement.

This guide provides the protocols for synthesizing 4-CNA, solubilizing it for biological assays, and screening it against target enzymes.

Chemical Identity & Properties

Property	Specification
IUPAC Name	4-Carbamoylpyridine-3-carboxylic acid
CAS Number	24202-75-3
Molecular Formula	C ₇ H ₆ N ₂ O ₃
Molecular Weight	166.13 g/mol
Solubility	DMSO (>50 mM), 0.1M NaOH (Soluble), Water (Poor at pH 7)
pKa (Calculated)	~2.8 (COOH), ~3.5 (Pyridine N)
Key Motif	Ortho-amido-carboxylic acid (Pincer Ligand)

Mechanism of Action: The "Pincer" Effect

The potency of 4-CNA derivatives stems from their ability to lock into active sites via a dual-anchor mechanism.

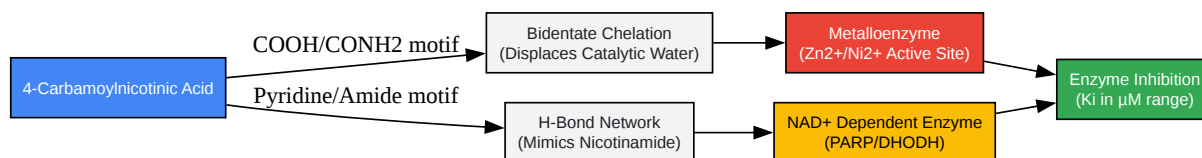
Metalloenzyme Inhibition (Chelation)

In enzymes like Urease or Matrix Metalloproteinases (MMPs), the catalytic zinc or nickel ion is susceptible to chelation. 4-CNA acts as a bidentate ligand:

- Anchor 1: The carboxylate oxygen coordinates the metal ion.
- Anchor 2: The amide oxygen (or nitrogen) provides a second coordination point, displacing the catalytic water molecule.

NAD⁺ Binding Pocket Competition

In enzymes like PARP-1, the nicotinamide pocket contains critical residues (e.g., Gly863, Ser904) that form hydrogen bonds with the inhibitor. The amide group of 4-CNA mimics the amide of nicotinamide, while the carboxylate can interact with adjacent polar residues or water networks, effectively blocking NAD⁺ entry.



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Figure 1: Dual mechanism of action for **4-Carbamoylnicotinic acid** scaffolds.

Experimental Protocols

Protocol A: Synthesis of 4-Carbamoylnicotinic Acid

Rationale: Commercial availability can be sporadic. This protocol generates high-purity material from the anhydride.

Materials:

- Pyridine-3,4-dicarboxylic anhydride (Cinchomeric anhydride)
- Ammonium hydroxide (28-30%)
- Hydrochloric acid (2M)
- Ethanol (Ice cold)

Step-by-Step Procedure:

- Dissolution: Suspend 5.0 g (33.5 mmol) of Pyridine-3,4-dicarboxylic anhydride in 20 mL of anhydrous ethyl acetate (or dioxane).
- Ammonolysis: Cool the suspension to 0°C on ice. Slowly add 10 mL of concentrated ammonium hydroxide dropwise. The anhydride will open to form the ammonium salt of the amide-acid.
 - Note: The reaction is exothermic. Maintain temperature <10°C to prevent hydrolysis to the di-acid.

- Precipitation: Stir for 1 hour at room temperature. Evaporate the solvent under reduced pressure to obtain a solid residue.
- Acidification: Dissolve the residue in a minimum amount of cold water (approx. 15 mL). Acidify carefully with 2M HCl to pH 3.0–3.5.
 - Critical: Do not drop below pH 2.5, or the pyridine nitrogen will protonate, increasing solubility and preventing crystallization.
- Isolation: A white precipitate of **4-carbamoylnicotinic acid** will form. Filter the solid and wash with 10 mL of ice-cold ethanol.
- Drying: Dry in a vacuum oven at 50°C for 4 hours.
 - Yield Expectation: 70–80%.
 - Validation: Check melting point (decomposes >200°C) and IR (distinct amide bands at 1680 cm^{-1} and acid C=O at 1710 cm^{-1}).

Protocol B: Solubilization for Biological Assays

Challenge: The compound is zwitterionic and poorly soluble in neutral aqueous buffers.

- Stock Preparation: Prepare a 100 mM stock solution in 100% DMSO. Vortex for 30 seconds.
- Working Solution: Dilute the stock into the assay buffer.
 - For Metalloassays: Ensure the buffer does NOT contain competing chelators (e.g., avoid EDTA/EGTA). Use HEPES or Tris-HCl.
 - For NAD⁺ Assays: Phosphate buffer is acceptable.
- pH Adjustment: If precipitation occurs upon dilution, adjust the stock to pH 7.5 using 0.1 M NaOH before adding to the buffer. The carboxylate form is more soluble.

Protocol C: Enzymatic Inhibition Assay (General Screen)

Target: Urease (Jack Bean) – A model metalloenzyme screen.

Reagents:

- Urease (Type III, from Jack bean)
- Substrate: Urea (50 mM)
- Indicator: Phenol Red (0.01%)
- Buffer: 20 mM Phosphate Buffer, pH 6.8

Workflow:

- Plate Setup: In a 96-well clear plate, dispense 10 μL of 4-CNA (various concentrations: 0.1 μM – 100 μM). Include DMSO controls.
- Enzyme Addition: Add 40 μL of Urease solution (5 U/mL). Incubate for 10 minutes at 25°C.
 - Why? Pre-incubation allows the inhibitor to displace the water molecule at the active site (Time-dependent inhibition is common with chelators).
- Reaction Start: Add 50 μL of Urea/Phenol Red mixture.
- Measurement: Monitor Absorbance at 560 nm (color change from yellow to pink as ammonia is produced) every 30 seconds for 15 minutes.
- Analysis: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

Data Analysis & Interpretation

When analyzing inhibition data for 4-CNA derivatives, look for these specific profiles:

Observation	Interpretation	Action
Steep Hill Slope (>1.5)	Possible aggregation or non-specific metal stripping.	Add 0.01% Triton X-100 to assay buffer.
Time-Dependent IC50	Slow-binding inhibition (common for chelators).	Report Ki final rather than IC50; extend pre-incubation.
Loss of Potency at High pH	Deprotonation of the amide might reduce H-bond donor capability.	Test at physiological pH (7.2–7.4).

References

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Sources

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